Cgh 2466 dihydrochloride

Vue d'ensemble

Description

Le chlorhydrate de CGH 2466 est un composé chimique connu pour ses puissantes activités biologiques. Il est un antagoniste des récepteurs adénosine A1, A2B et A3, et inhibe également la p38 MAP kinase et la phosphodiestérase de type 4D . Ce composé a montré des effets anti-inflammatoires significatifs dans des études in vitro et in vivo .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de CGH 2466 implique plusieurs étapes, commençant par la préparation de la structure de base du thiazole. Les étapes clés incluent :

Formation du cycle thiazole : Ceci implique la réaction de la 3,4-dichloroaniline avec le 2-bromo-4-pyridinecarboxaldéhyde en présence d'une base pour former le cycle thiazole.

Réactions de substitution : Le cycle thiazole est ensuite soumis à des réactions de substitution pour introduire les groupes pyridinyle et dichlorophényle.

Formation du sel de dihydrochlorure : La dernière étape implique la conversion de la base libre en sel de dihydrochlorure par traitement avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de CGH 2466 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement élevé et une pureté élevée. Les principaux éléments à prendre en compte incluent :

Température et temps de réaction : Optimiser ces paramètres pour maximiser le rendement.

Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour obtenir une pureté élevée.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de CGH 2466 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des groupes pyridinyle et dichlorophényle.

Réactifs et conditions courants

Agents oxydants : tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Agents réducteurs : tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs de substitution : tels que les halogènes ou les nucléophiles dans des conditions appropriées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.

Applications de la recherche scientifique

Le chlorhydrate de CGH 2466 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les interactions récepteur-ligand et l'inhibition enzymatique.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'inflammation.

Médecine : Applications thérapeutiques potentielles dans le traitement de maladies telles que l'asthme et la bronchopneumopathie chronique obstructive en raison de ses propriétés anti-inflammatoires

Industrie : Utilisé dans le développement de nouveaux médicaments et comme composé de référence dans la découverte de médicaments.

Mécanisme d'action

Le chlorhydrate de CGH 2466 exerce ses effets en se liant aux récepteurs adénosine A1, A2B et A3 et en les antagonisant . Il inhibe également la p38 MAP kinase et la phosphodiestérase de type 4D . Ces actions perturbent les voies de signalisation en aval, entraînant une diminution de l'inflammation et d'autres effets biologiques.

Applications De Recherche Scientifique

Pharmacological Studies

CGH 2466 dihydrochloride serves as a crucial tool in pharmacological research due to its ability to modulate adenosine receptor activity. It has been used to:

- Investigate Receptor-Ligand Interactions: The compound is employed to study the binding affinities and interactions of adenosine receptors in various cellular contexts, aiding in the understanding of receptor signaling pathways .

- Assess Enzyme Inhibition: It acts as an inhibitor for several enzymes, including PDE4D and p38 MAPK, making it valuable for studies focused on inflammatory pathways and signal transduction .

Anti-Inflammatory Research

The compound exhibits potent anti-inflammatory effects both in vitro and in vivo. Its applications include:

- Asthma and Chronic Obstructive Pulmonary Disease (COPD): this compound has been investigated for its therapeutic potential in treating respiratory conditions characterized by inflammation. Its ability to inhibit inflammatory mediators makes it a candidate for further development in managing these diseases .

- Cellular Signaling Pathways: Researchers utilize this compound to explore its effects on various cellular signaling pathways involved in inflammation, providing insights into potential therapeutic targets for inflammatory diseases .

Drug Development

In the pharmaceutical industry, this compound is utilized as a reference compound in drug discovery processes. Its unique properties allow researchers to:

- Evaluate New Drug Candidates: By comparing the efficacy of new compounds against CGH 2466, researchers can assess their potential as anti-inflammatory agents or receptor antagonists .

- Develop Combination Therapies: Its role as an adenosine receptor antagonist opens avenues for combination therapies with other drugs targeting different pathways, enhancing therapeutic outcomes .

Case Study 1: Inhibition of Inflammatory Cytokines

A study demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines in human leukocytes. The results indicated a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with the compound, highlighting its potential application in managing inflammatory diseases .

Case Study 2: Asthma Model

In an animal model of asthma, administration of this compound resulted in reduced airway hyperresponsiveness and inflammation. The study concluded that the compound could serve as a therapeutic agent for asthma management by mitigating bronchoconstriction and inflammation associated with allergen exposure .

Mécanisme D'action

CGH 2466 dihydrochloride exerts its effects by binding to and antagonizing adenosine A1, A2B, and A3 receptors . It also inhibits p38 mitogen-activated protein kinase and phosphodiesterase type 4D . These actions disrupt downstream signaling pathways, leading to reduced inflammation and other biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

CGH 2466 : La forme de base libre du chlorhydrate de CGH 2466.

Autres antagonistes des récepteurs adénosine : Composés tels que le CGS 15943 et le ZM 241385, qui ciblent également les récepteurs adénosine.

Unicité

Le chlorhydrate de CGH 2466 est unique en raison de ses effets antagonistes combinés sur plusieurs récepteurs adénosine et de son inhibition à la fois de la p38 MAP kinase et de la phosphodiestérase de type 4D

Activité Biologique

CGH 2466 dihydrochloride is a compound recognized for its significant biological activities, particularly as an adenosine receptor antagonist and an inhibitor of specific kinases. This article provides a comprehensive overview of its biological activity, including detailed mechanisms, research findings, and case studies.

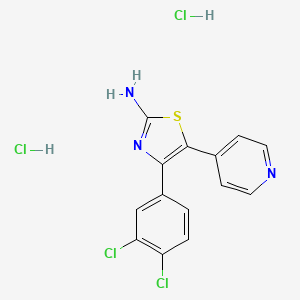

Chemical Structure:

- Name: 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine dihydrochloride

- CAS Number: 1177618-54-0

- Purity: ≥99%

This compound functions primarily as an antagonist for adenosine receptors A1, A2B, and A3. The compound exhibits varying potency against these receptors with IC50 values as follows:

- A1 receptor: 19 nM

- A2B receptor: 21 nM

- A3 receptor: 80 nM

In addition to its adenosine receptor antagonism, CGH 2466 inhibits phosphodiesterase type 4D (PDE4D) with an IC50 of 22 nM and p38 mitogen-activated protein kinases (MAPK) with IC50 values of 187 nM and 400 nM for isoforms α and β, respectively .

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. Notably, it has been shown to inhibit airway eosinophilia in a mouse model of asthma when administered intranasally before and after allergen challenge. Significant reductions in eosinophil counts were observed at doses of 3 mg/kg and above .

Table 1: Summary of Biological Activities

| Activity | Target/Effect | IC50 Value |

|---|---|---|

| Adenosine A1 receptor | Antagonism | 19 nM |

| Adenosine A2B receptor | Antagonism | 21 nM |

| Adenosine A3 receptor | Antagonism | 80 nM |

| Phosphodiesterase type 4D | Inhibition | 22 nM |

| p38 MAPK α | Inhibition | 187 nM |

| p38 MAPK β | Inhibition | 400 nM |

Case Studies

-

Asthma Model Study:

In a controlled study involving sensitized mice subjected to ovalbumin aerosol challenges, CGH 2466 was administered intranasally. The results indicated a dose-dependent inhibition of eosinophil recruitment to the airways, highlighting its potential therapeutic role in asthma management . -

Chronic Obstructive Pulmonary Disease (COPD):

Preliminary investigations suggest that CGH 2466 may also be beneficial in treating COPD due to its effects on inflammatory pathways mediated by adenosine receptors and MAPK signaling .

Comparison with Other Compounds

This compound exhibits unique properties compared to other known adenosine antagonists such as CGS15943 and ZM241385. While these compounds primarily target specific adenosine receptors, CGH 2466's dual action on PDE4D and p38 MAPK enhances its therapeutic potential in inflammatory diseases.

Table 2: Comparison with Other Adenosine Antagonists

| Compound | A1 Antagonism | A2B Antagonism | A3 Antagonism | PDE4D Inhibition | p38 MAPK Inhibition |

|---|---|---|---|---|---|

| CGH 2466 | Yes (19 nM) | Yes (21 nM) | Yes (80 nM) | Yes (22 nM) | Yes (187-400 nM) |

| CGS15943 | Yes | No | Yes | No | No |

| ZM241385 | Yes | No | No | No | No |

Q & A

Basic Research Questions

Q. What is the primary molecular target of CGH 2466 dihydrochloride, and how is its inhibitory activity validated experimentally?

this compound is characterized as an adenosine A receptor inhibitor, with potential selectivity for specific receptor subtypes (e.g., A1 or A2A). To validate its activity:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]CCPA for A1 receptors) to measure displacement efficacy.

- IC₅₀ Determination : Perform concentration-response curves in cell membranes isolated from receptor-expressing systems (e.g., HEK293 cells).

- Control Comparisons : Include reference inhibitors like CGS 15943 to confirm assay specificity .

Q. How is this compound applied in molecular detection assays for viral pathogens?

CGH 2466 is used in probe-based quantitative RT-PCR kits for detecting animal pathogens (e.g., Kumlinge virus). Key methodological considerations include:

- Reaction Optimization : Test concentrations (10–50 mg) to balance inhibition of nonspecific amplification while maintaining probe fluorescence efficiency.

- Specificity Validation : Use negative controls (e.g., non-target viral RNA) and cross-test with related pathogens to rule out cross-reactivity .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

- Storage : Aliquot and store at –20°C in anhydrous DMSO to prevent hydrolysis.

- Safety : Follow hazard protocols (e.g., gloves, fume hood) as per Safety Data Sheets (SDS), given limited toxicological data.

- Stability Testing : Monitor batch-specific purity (>99%) via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s off-target effects in kinase signaling pathways?

Contradictions may arise from cell-type-specific responses or assay conditions. Resolution strategies include:

- Kinase Profiling Panels : Screen against 50+ kinases (e.g., p38 MAPK, ERK1/2) to identify off-target interactions.

- Orthogonal Validation : Use CRISPR-mediated adenosine receptor knockouts to isolate kinase-specific effects.

- Comparative Pharmacodynamics : Cross-reference dose-response data with structural analogs (e.g., SCH-442416) in databases like ChEMBL .

Q. What experimental designs are optimal for evaluating CGH 2466’s antiparasitic efficacy in high-content screening (HCS)?

In HCS workflows (e.g., Toxoplasma gondii or Plasmodium studies):

- Multiparametric Analysis : Combine viability assays (SYBR Green staining) with host-cell imaging to differentiate direct parasiticidal effects vs. host-pathogen interaction modulation.

- Synergy Testing : Co-administer with kinase inhibitors (e.g., SB 203580 for p38 MAPK) to identify combinatorial effects.

- Data Normalization : Use Z’-factor calculations to account for plate-to-plate variability .

Q. How can this compound be integrated into studies of epigenetic regulation, given its structural similarity to LSD1 inhibitors?

While not directly an LSD1 inhibitor, structural analogs (e.g., Bomedemstat) suggest potential epigenetic applications:

- Chromatin Immunoprecipitation (ChIP) : Assess H3K4/H3K9 methylation changes in cells treated with CGH 2466.

- Transcriptomic Profiling : Pair RNA-seq with siRNA knockdown of adenosine receptors to dissect receptor-dependent vs. epigenetic effects.

- Dose Escalation : Test sub-µM to mM ranges to identify biphasic responses in gene expression .

Q. Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response data involving this compound?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism.

- Error Propagation : Apply Monte Carlo simulations for IC₅₀ uncertainty estimation in low-replicate experiments.

- Outlier Detection : Use Grubbs’ test to exclude anomalous datapoints in high-throughput screens .

Q. How should researchers validate the specificity of this compound in receptor-binding assays?

- Radioligand Saturation Binding : Confirm that CGH 2466 does not alter Bₘₐₓ (total receptor density).

- Negative Allosteric Modulator Tests : Use GTPγS binding assays to rule out allosteric effects.

- Cross-Reactivity Screening : Test against unrelated GPCRs (e.g., β-adrenergic receptors) .

Q. Data Reprodubility and Reporting

Q. What documentation is essential for ensuring reproducibility in studies using this compound?

- Batch-Specific Data : Include Certificate of Analysis (CoA) details (e.g., purity, CAS 1177618-54-0).

- Experimental Metadata : Report DMSO concentration, incubation times, and cell passage numbers.

- Peer-Review Compliance : Cite primary literature (≥3 recent studies) over vendor catalogs .

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3S.2ClH/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8;;/h1-7H,(H2,17,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXRCTIBFLXKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl4N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.